5,6-Ep-15S-HETE

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

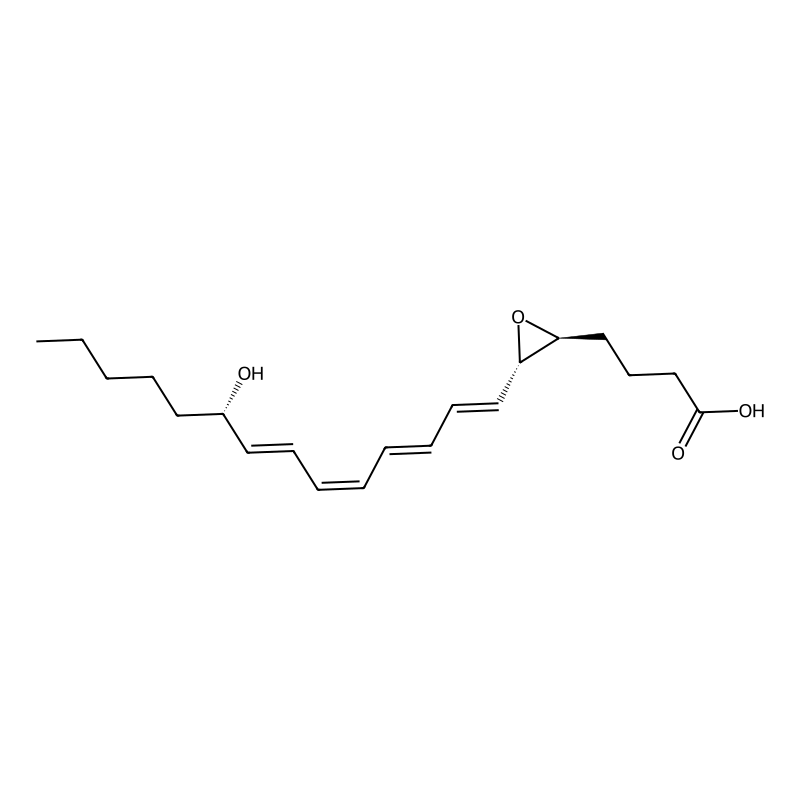

5,6-Ep-15S-Hydroxyeicosatetraenoic Acid, commonly referred to as 5,6-Ep-15S-HETE, is an oxylipin derived from arachidonic acid. It is characterized by the presence of an epoxy group at the 5 and 6 positions and a hydroxyl group at the 15 position of the eicosatetraenoic acid backbone. Its chemical formula is . This compound plays a significant role in various biological processes, particularly in inflammation and cellular signaling.

5,6-Ep-15S-HETE can be synthesized through enzymatic reactions involving lipoxygenases, which catalyze the incorporation of oxygen into arachidonic acid. The primary pathway involves the action of 15-lipoxygenase, which converts arachidonic acid into 15-hydroperoxyicosatetraenoic acid (15S-HpETE), subsequently leading to the formation of 5,6-Ep-15S-HETE through further enzymatic modifications .

Additionally, it can undergo autoxidation, a non-enzymatic reaction that occurs under oxidative stress conditions, resulting in various hydroperoxy and hydroxyeicosanoids .

5,6-Ep-15S-HETE exhibits several biological activities. It has been implicated in modulating inflammatory responses and influencing cell signaling pathways. This compound can activate specific receptors involved in inflammation and pain pathways, contributing to its role as a mediator in these processes . Furthermore, it has been shown to impact smooth muscle contraction and may influence vascular tone .

The synthesis of 5,6-Ep-15S-HETE can be achieved through both enzymatic and chemical methods:

- Enzymatic Synthesis:

- Utilizes lipoxygenase enzymes to convert arachidonic acid into its hydroperoxy derivatives, which are then further processed to yield 5,6-Ep-15S-HETE.

- Requires specific conditions such as pH optimization and temperature control to maximize yield.

- Chemical Synthesis:

5,6-Ep-15S-HETE has potential applications in:

- Pharmaceutical Research: Investigated for its role in inflammatory diseases and disorders related to pain signaling.

- Biochemical Studies: Used as a standard or reference compound in studies examining eicosanoid metabolism and function.

- Therapeutic Development: Potentially useful in developing new anti-inflammatory drugs or treatments for conditions influenced by eicosanoids.

Research indicates that 5,6-Ep-15S-HETE interacts with various biological receptors involved in inflammatory responses. For instance:

- It has been shown to bind to specific G-protein coupled receptors that mediate pain and inflammation.

- Interaction studies have highlighted its ability to modulate intracellular signaling pathways related to cell proliferation and apoptosis .

5,6-Ep-15S-HETE shares structural similarities with several other hydroxyeicosatetraenoic acids (HETEs) and oxo-eicosanoids. Notable similar compounds include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 15-Hydroxyeicosatetraenoic Acid | Hydroxyl group at position 15; no epoxy groups | Involved primarily in anti-inflammatory responses |

| 5-Hydroxyeicosatetraenoic Acid | Hydroxyl group at position 5; no epoxy groups | Known for inducing bronchoconstriction |

| 12-Hydroxyeicosatetraenoic Acid | Hydroxyl group at position 12; no epoxy groups | Plays a role in platelet aggregation |

| 5-Oxo-eicosatetraenoic Acid | Contains a ketone group at position 5; no hydroxyl group | Involved in various signaling pathways |

Uniqueness of 5,6-Ep-15S-HETE:

- The presence of both an epoxy group and a hydroxyl group distinguishes it from other HETEs, potentially conferring unique biological activities related to inflammation modulation and cellular signaling.

5,6-Ep-15S-HETE (Chemical Abstracts Service Registry Number: 11954060) is a polyunsaturated fatty acid derivative classified as an oxylipin, a family of oxygenated metabolites derived from fatty acids. Its molecular formula is $$ \text{C}{20}\text{H}{30}\text{O}_4 $$, with a molecular weight of 334.4 g/mol. Structurally, it features a (5S,6S)-epoxy group and a (15S)-hydroxy group on a 7E,9E,11Z,13E-icosa-7,9,11,13-tetraenoic acid backbone. This stereospecific arrangement is critical for its biological activity and distinguishes it from related eicosanoids.

As an oxylipin, 5,6-Ep-15S-HETE belongs to a broader class of signaling molecules involved in inflammation, vascular regulation, and cellular homeostasis. Its epoxy and hydroxy functional groups enable interactions with enzymes and receptors, positioning it as a mediator in lipid signaling cascades.

Historical Context in Eicosanoid Research

The discovery of 5,6-Ep-15S-HETE emerged from advances in eicosanoid research during the late 20th century. Early studies on arachidonic acid metabolism highlighted the role of lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes in producing epoxy and hydroxy derivatives. The compound was first structurally characterized in the 1990s during investigations into transcellular biosynthesis of lipoxins and leukotrienes. Its identification in human neutrophils and macrophages underscored its potential role in inflammatory pathways.

Chemical Nomenclature and Stereochemistry

The systematic IUPAC name for 5,6-Ep-15S-HETE is 4-{(2S,3S)-3-[(1E,3E,5Z,7E,9S)-9-hydroxytetradeca-1,3,5,7-tetraen-1-yl]oxiran-2-yl}butanoic acid. Key stereochemical features include:

- 5S,6S-epoxide: A cis-configured epoxy group at carbons 5–6.

- 15S-hydroxy group: A hydroxyl group at carbon 15 with S configuration.

These stereochemical elements are essential for its metabolic stability and receptor binding. Alternative names include 5S,6S-epoxy-15S-hydroxy-7E,9E,11Z,13E-eicosatetraenoic acid and CHEBI:64095.

Relationship to Arachidonic Acid Metabolism

5,6-Ep-15S-HETE is derived from arachidonic acid (AA) via sequential oxygenation and epoxidation (Fig. 1):

- 15-LOX action: AA is converted to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).

- Epoxidation: 15(S)-HpETE undergoes epoxidation at the 5,6 position by CYP450 or LOX enzymes, forming the 5,6-epoxide.

- Reduction: The hydroperoxide group at C15 is reduced to a hydroxyl group, yielding 5,6-Ep-15S-HETE.

This pathway intersects with lipoxin biosynthesis, where 5,6-Ep-15S-HETE serves as a precursor for anti-inflammatory mediators.

Molecular Composition (C20H30O4)

5,6-Epoxy-15S-hydroxyeicosatetraenoic acid represents a biologically significant eicosanoid with the molecular formula C20H30O4 [1] [2]. This compound belongs to the fatty acyl lipid class, specifically categorized as an eicosanoid within the hydroxy/hydroperoxyeicosatetraenoic acids subclass [3]. The molecular weight of this compound is 334.4 grams per mole, with an exact mass of 334.2144 daltons as determined by high-resolution mass spectrometry [1] [4].

The molecular structure contains 24 heavy atoms arranged in a single non-aromatic ring system [2] [5]. The compound exhibits 13 rotatable bonds, which contributes to its conformational flexibility [2]. The molecular framework includes two hydrogen bond donors and four hydrogen bond acceptors, resulting in a topological polar surface area of 70.06 square angstroms [2] [5]. The van der Waals molecular volume is calculated at 364.16 cubic angstroms, with a molar refractivity of 98.39 [2] [5].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₀O₄ | PubChem/LIPID MAPS [1] [2] |

| Molecular Weight (g/mol) | 334.4 | PubChem [1] |

| Exact Mass (Da) | 334.2144 | KEGG/LIPID MAPS [4] [2] |

| Heavy Atoms | 24 | LIPID MAPS [2] |

| Rotatable Bonds | 13 | LIPID MAPS [2] |

| Hydrogen Bond Donors | 2 | LIPID MAPS [2] |

| Hydrogen Bond Acceptors | 4 | LIPID MAPS [2] |

| Topological Polar Surface Area (Ų) | 70.06 | LIPID MAPS [2] |

The calculated logarithmic partition coefficient (LogP) is 5.03, indicating substantial lipophilicity characteristic of fatty acid derivatives [2] [5]. This high lipophilicity reflects the predominant hydrocarbon character of the twenty-carbon chain, moderated by the presence of the epoxide ring and hydroxyl functional group [2].

Stereochemical Configuration

The stereochemical configuration of 5,6-epoxy-15S-hydroxyeicosatetraenoic acid is precisely defined by multiple chiral centers and geometric isomers throughout the molecular structure [1] [6] [2]. The systematic name 5S,6S-epoxy-15S-hydroxy-7E,9E,11Z,13E-eicosatetraenoic acid fully describes the stereochemical arrangement [1] [2] [5].

5S,6S-Epoxy Moiety

The epoxy moiety located between carbons 5 and 6 exhibits 5S,6S-stereochemistry, forming a three-membered cyclic ether ring [1] [6] [2]. This epoxide ring represents a strained cyclic structure with both carbon atoms in the S-configuration [1] [5]. The epoxide formation results from the oxidation of the original 5,6-double bond present in the precursor fatty acid [7].

The 5S,6S-configuration is particularly significant as it determines the biological activity and metabolic fate of the compound [8]. Research has demonstrated that the stereochemistry of epoxide formation is enzyme-dependent, with specific cytochrome P450 enzymes catalyzing the stereoselective formation of individual epoxy alcohol diastereomers [8]. The S,S-configuration at positions 5 and 6 distinguishes this compound from other potential stereoisomers [8].

15S-Hydroxy Positioning

The hydroxyl group at carbon 15 exhibits S-stereochemistry, designated as 15S-hydroxy positioning [1] [9] [2]. This secondary alcohol function represents a critical structural feature that influences both the physical properties and biological activity of the molecule [9]. The 15S-configuration is enzymatically determined during biosynthesis through lipoxygenase-catalyzed reactions [9] [10].

The 15S-hydroxy positioning creates an additional chiral center within the molecule, contributing to the overall three-dimensional structure [1] [2]. This stereochemical arrangement is essential for proper receptor binding and enzymatic recognition [9]. The hydroxyl group can participate in hydrogen bonding interactions, affecting both intermolecular associations and membrane interactions [9].

Double Bond Configurations (7E,9E,11Z,13E)

The polyunsaturated backbone contains four double bonds with specific geometric configurations: 7E, 9E, 11Z, and 13E [1] [6] [2]. These designations indicate the geometric arrangement around each carbon-carbon double bond, where E denotes trans geometry and Z denotes cis geometry [7].

The 7E-double bond exhibits trans geometry between carbons 7 and 8, contributing to the extended conformation of the molecule [1] [2]. Similarly, the 9E-double bond between carbons 9 and 10 maintains trans geometry [1] [2]. The 11Z-double bond represents the sole cis-configured double bond in the structure, located between carbons 11 and 12 [1] [2]. Finally, the 13E-double bond between carbons 13 and 14 exhibits trans geometry [1] [2].

| Structural Feature | Configuration | Description |

|---|---|---|

| Position 5 Configuration | 5S | S-configuration at carbon 5 [1] [2] |

| Position 6 Configuration | 6S | S-configuration at carbon 6 [1] [2] |

| Position 15 Configuration | 15S | S-configuration at carbon 15 [1] [2] |

| Double Bond 7-8 | 7E (trans) | E (trans) double bond geometry [1] [2] |

| Double Bond 9-10 | 9E (trans) | E (trans) double bond geometry [1] [2] |

| Double Bond 11-12 | 11Z (cis) | Z (cis) double bond geometry [1] [2] |

| Double Bond 13-14 | 13E (trans) | E (trans) double bond geometry [1] [2] |

This specific pattern of double bond configurations creates a characteristic three-dimensional structure that determines molecular interactions and biological recognition [7] [11]. The alternating trans-trans-cis-trans pattern influences membrane insertion properties and protein binding characteristics [7].

Physical and Chemical Characteristics

Solubility Properties

The solubility characteristics of 5,6-epoxy-15S-hydroxyeicosatetraenoic acid reflect its amphiphilic nature, combining hydrophobic aliphatic regions with polar functional groups [12] [13]. Water solubility is limited, typically less than 1 milligram per milliliter, consistent with the high lipophilicity indicated by the calculated LogP value of 5.03 [2] [12].

The compound demonstrates excellent solubility in dimethyl sulfoxide, being completely miscible in this polar aprotic solvent [12] [13]. Ethanol also provides good solubility for this eicosanoid, with complete miscibility observed [12] [13]. In phosphate-buffered saline at physiological pH 7.2, the solubility reaches approximately 0.8 milligrams per milliliter [12] [14].

Aqueous buffer systems with elevated pH enhance solubility through ionization of the carboxylic acid group [12]. In 0.1 molar sodium carbonate solution, solubility increases to 2 milligrams per milliliter due to salt formation [12]. These solubility patterns are consistent with related hydroxyeicosatetraenoic acid derivatives [12] [13].

Stability Parameters

The stability of 5,6-epoxy-15S-hydroxyeicosatetraenoic acid is influenced by temperature, pH, light exposure, and oxidative conditions [15] [16] [17]. At room temperature, the compound remains stable for several days under proper storage conditions, similar to other eicosanoid derivatives [13] [18].

Temperature stability studies indicate that the compound can withstand moderate heating but may undergo degradation at elevated temperatures [15] [16]. The epoxide ring represents a particularly labile structural feature susceptible to acid-catalyzed ring opening reactions [19]. Under acidic conditions, the epoxide can undergo hydrolysis to form corresponding diol derivatives [19].

pH stability varies significantly across different ranges [20] [21]. At physiological pH values around 7.4, the compound maintains reasonable stability in aqueous systems [17]. However, extreme pH conditions, particularly acidic environments, can promote epoxide ring opening and subsequent degradation [19]. Basic conditions may also affect stability through different mechanisms [21].

Light sensitivity represents another important stability consideration [15] [16]. Like many polyunsaturated fatty acids, this compound can undergo photodegradation when exposed to ultraviolet radiation [16]. Storage in dark conditions at reduced temperatures preserves compound integrity [13] [18].

Oxidative stability depends on the presence of antioxidants and oxygen exposure [15] [18]. The multiple double bonds and hydroxyl group create potential sites for oxidative attack [15]. Nitrogen atmosphere storage and addition of antioxidants can enhance stability [18].

| Property | Value/Description | Notes |

|---|---|---|

| Room Temperature Stability | Stable for days under proper conditions | Requires controlled environment [13] [18] |

| Storage Temperature | -20°C to -80°C recommended | Similar to other eicosanoids [13] |

| pH Stability | Stable at physiological pH | Sensitive to extreme pH [17] [21] |

| Light Sensitivity | Light-sensitive, store in dark | Common for unsaturated fatty acids [16] |

| Oxidative Stability | Requires antioxidant protection | Multiple oxidation sites present [15] [18] |

Spectroscopic Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 5,6-epoxy-15S-hydroxyeicosatetraenoic acid [22] [23] [24]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the epoxide protons in the range of 2.90 to 3.28 parts per million, consistent with three-membered ring systems [23] [24]. The vinyl protons from the four double bonds appear between 5.2 and 6.8 parts per million, with coupling patterns reflecting the specific geometric configurations [22] [23].

The hydroxyl proton at position 15 typically appears as a broad signal between 3.5 and 5.0 parts per million, with the exact chemical shift depending on hydrogen bonding and exchange conditions [22] [24]. Aliphatic chain protons contribute multiple overlapping signals in the range of 0.8 to 2.5 parts per million [24].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework across various chemical shift regions from 10 to 200 parts per million [24]. The epoxide carbons, vinyl carbons, hydroxyl-bearing carbon, and aliphatic carbons each contribute characteristic signals [24].

Mass spectrometry analysis typically employs electrospray ionization in negative ion mode, producing a molecular ion at mass-to-charge ratio 333.2 corresponding to the deprotonated molecule [25] [26]. Tandem mass spectrometry generates characteristic fragmentation patterns that confirm structural features [25] [26]. Fragment ions provide information about the fatty acid chain, epoxide location, and hydroxyl positioning [25].

Ultraviolet-visible spectroscopy shows absorption maxima around 236 nanometers, characteristic of conjugated double bond systems [14]. The extinction coefficient and exact wavelength depend on the specific conjugation pattern [14].

Infrared spectroscopy reveals characteristic vibrational modes including carbon-hydrogen stretching vibrations in the range of 2800 to 3000 wavenumbers, carbon-carbon double bond stretching around 1600 to 1700 wavenumbers, and epoxide carbon-oxygen stretching vibrations between 800 and 1200 wavenumbers [27] [24].

| Technique | Characteristic | Value/Range | Notes |

|---|---|---|---|

| ¹H NMR | Epoxide protons | 2.90-3.28 ppm | Characteristic of epoxy groups [23] [24] |

| ¹H NMR | Vinyl protons | 5.2-6.8 ppm | Multiple double bonds present [22] [23] |

| ¹H NMR | Hydroxyl proton | 3.5-5.0 ppm (broad) | Secondary alcohol at C-15 [22] [24] |

| Mass Spectrometry | Molecular ion [M-H]⁻ | m/z 333.2 | Negative ion mode [25] [26] |

| UV-Vis Spectroscopy | UV absorption maximum | 236 nm | Conjugated system absorption [14] |

| IR Spectroscopy | C=C stretching | 1600-1700 cm⁻¹ | Conjugated double bonds [27] [24] |

Arachidonic Acid as Precursor

5,6-Epoxy-15S-Hydroxyeicosatetraenoic Acid (5,6-Ep-15S-HETE) represents a complex bioactive metabolite derived from arachidonic acid through multiple enzymatic pathways [1] [2]. Arachidonic acid, a twenty-carbon polyunsaturated fatty acid with four double bonds at positions 5, 8, 11, and 14, serves as the essential precursor molecule for this compound [3] [4]. The liberation of arachidonic acid from membrane phospholipids by phospholipase A2 activation represents the initial rate-limiting step in the formation of all eicosanoid metabolites, including 5,6-Ep-15S-HETE [3] [5].

The structural characteristics of arachidonic acid, particularly its multiple double bond positions, provide the substrate foundation for the subsequent enzymatic modifications that generate 5,6-Ep-15S-HETE [6]. The specific positioning of the 5,6-double bond and the availability of the 15-position for hydroxylation are critical determinants for the formation of this dual-modified eicosanoid. The molecular formula C20H30O4 and molecular weight of 334.4 g/mol reflect the addition of both an epoxide ring and a hydroxyl group to the arachidonic acid backbone [6] [7].

Enzymatic Formation Mechanisms

The biosynthesis of 5,6-Ep-15S-HETE occurs through two distinct enzymatic pathways that can operate independently or in coordination: the lipoxygenase pathway and the cytochrome P450 epoxygenase pathway [1] [8] [9]. These pathways represent fundamental metabolic routes for arachidonic acid transformation, each contributing specific structural modifications to generate the final product.

Lipoxygenase (LOX) Pathways

The lipoxygenase pathway represents one of the three major enzymatic routes for arachidonic acid metabolism, alongside cyclooxygenase and cytochrome P450 pathways [1] [10]. Lipoxygenases are non-heme iron-containing enzymes that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids at specific carbon positions [11] [12].

3.2.1.1. 15-Lipoxygenase Involvement

15-Lipoxygenase (ALOX15) plays a central role in the formation of the hydroxyl component of 5,6-Ep-15S-HETE [10] [13]. This enzyme catalyzes the oxygenation of arachidonic acid at the 15-position, introducing molecular oxygen to form 15S-hydroperoxyeicosatetraenoic acid (15S-HPETE) as the primary product [10] [11]. ALOX15 demonstrates remarkable specificity for the S-stereochemistry at the 15-position, ensuring the formation of the 15S-configuration found in the final metabolite [2] [10].

The enzyme exists as a 75-kilodalton protein composed of 662 amino acids and is encoded by the ALOX15 gene located on chromosome 17p13.3 [11]. ALOX15 expression is strongly regulated by inflammatory cytokines, particularly interleukin-4 (IL-4) and interleukin-13 (IL-13), which activate Janus kinase 2 (Jak2) and tyrosine kinase 2 (Tyk2) kinases, as well as signal transducers and activators of transcription (STAT) proteins 1, 3, 5, and 6 [10] [13] [14].

3.2.1.2. 15S-HPETE Intermediate Formation

The formation of 15S-HPETE represents a critical intermediate step in the biosynthetic pathway leading to 5,6-Ep-15S-HETE [15] [16]. 15S-HPETE is an unstable hydroperoxide intermediate that undergoes rapid cellular reduction by glutathione peroxidase to form 15S-HETE [1] [2]. This intermediate possesses unique chemical reactivity due to its hydroperoxide functionality, making it susceptible to further enzymatic transformations [16] [17].

The 15S-HPETE intermediate can serve as a substrate for additional enzymatic modifications, including potential interactions with cytochrome P450 epoxygenases or other lipoxygenases to generate complex metabolites like 5,6-Ep-15S-HETE [18] [19]. The stereochemical configuration of the hydroperoxide group in 15S-HPETE is maintained through highly controlled enzymatic mechanisms that prevent racemization during subsequent transformations [15] [16].

Cytochrome P450 Enzymatic Routes

Cytochrome P450 epoxygenases represent the third major pathway for arachidonic acid metabolism, generating epoxyeicosatrienoic acids (EETs) as primary products [8] [9] [20]. These membrane-bound, heme-containing enzymes catalyze the epoxidation of arachidonic acid double bonds, introducing epoxide groups at various positions including the 5,6-position relevant to 5,6-Ep-15S-HETE formation [9] [21].

3.2.2.1. Specific CYP Isoforms

Multiple cytochrome P450 isoforms contribute to the epoxygenase activity required for 5,6-epoxide formation [9] [21]. CYP2C8 and CYP2C9 represent the primary epoxygenases in human endothelial cells, with CYP2C8 showing particular preference for 14,15-EET and 11,12-EET formation, while also retaining activity toward the 5,6-position [22] [21]. CYP2J2, highly expressed in heart muscle, kidneys, pancreas, lung, and brain, demonstrates broad epoxygenase activity including 5,6-epoxide formation [21] [20].

CYP2C18 and CYP2C19 also contribute to epoxyeicosatrienoic acid formation, with CYP2C19 showing elevated activity toward 8,9-EET formation while retaining broader substrate specificity [21]. CYP2E1 functions as both an epoxygenase and omega-hydroxylase, demonstrating activity toward multiple double bond positions including the 5,6-position [22] [21]. The tissue-specific expression and regulation of these isoforms determine the cellular capacity for 5,6-epoxide formation.

3.2.2.2. Epoxidation Mechanisms

The cytochrome P450-mediated epoxidation mechanism involves the insertion of a single oxygen atom across the 5,6-double bond of arachidonic acid, forming the characteristic epoxide ring structure [8] [9]. This reaction requires NADPH as an electron donor and proceeds through a highly controlled catalytic cycle involving the heme prosthetic group [9] [20]. The epoxygenase inserts molecular oxygen at carbon atoms adjacent to the double bond, simultaneously reducing the double bond to form the three-membered epoxide ring [20].

The stereochemistry of epoxide formation is tightly controlled by the active site architecture of specific CYP isoforms, ensuring the formation of the 5S,6S-epoxide configuration characteristic of biologically active 5,6-Ep-15S-HETE [6] [7]. The reaction demonstrates regioselectivity based on the specific CYP isoform involved, with different enzymes showing varying preferences for the four possible epoxyeicosatrienoic acid regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) [9] [21].

Cellular Sources and Tissue Distribution

The formation of 5,6-Ep-15S-HETE occurs in multiple cell types throughout the body, with the distribution reflecting the expression patterns of both 15-lipoxygenase and cytochrome P450 epoxygenases [10] [14]. Endothelial cells represent a primary source due to their high expression of both ALOX15 and CYP2C9/CYP2J2 epoxygenases [10] [21] [23]. These cells line the interior surface of blood vessels and play crucial roles in vascular homeostasis and inflammatory responses.

Airway epithelial cells demonstrate particularly high ALOX15 expression, making them significant contributors to 15S-HETE formation, though their CYP epoxygenase activity remains relatively low [10] [14]. Vascular smooth muscle cells express moderate levels of both enzyme systems, contributing to local vascular regulation through 5,6-Ep-15S-HETE formation [23] [24]. Monocytes and macrophages exhibit high ALOX15 expression with moderate CYP epoxygenase activity, enabling their participation in inflammatory processes through eicosanoid metabolism [14] [24].

The tissue distribution of 5,6-Ep-15S-HETE formation capacity extends to cardiovascular tissues, respiratory tract, liver, kidney, and brain, reflecting the widespread expression of the biosynthetic enzymes [10] [21] [23]. The heart demonstrates particularly high CYP2J2 expression, while liver and kidney express multiple CYP isoforms capable of epoxygenase activity [21] [25]. This broad tissue distribution suggests diverse physiological roles for 5,6-Ep-15S-HETE in multiple organ systems.

Regulatory Control of Biosynthesis

The biosynthesis of 5,6-Ep-15S-HETE is subject to multiple levels of regulatory control, operating at transcriptional, post-translational, and metabolic levels [5] [26]. Transcriptional control represents the primary long-term regulatory mechanism, with ALOX15 expression strongly induced by inflammatory cytokines IL-4 and IL-13 through STAT-mediated transcriptional activation [10] [14]. This regulation operates on a timescale of hours and results in sustained increases in enzyme expression and metabolite formation capacity.

Post-translational modifications provide more immediate regulatory control over enzyme activity [27] [28]. ALOX15 undergoes calcium-dependent translocation from the cytosol to cellular membranes, dramatically increasing its catalytic activity [23] [24]. This translocation mechanism allows for rapid activation in response to cellular stimuli and represents a critical control point for 15S-HETE formation. Phosphorylation events also modulate both ALOX15 and CYP enzyme activities, providing dynamic regulation of the biosynthetic pathway [28] [29].

Substrate availability through phospholipase A2 activation represents another crucial regulatory mechanism [5] [26]. The liberation of arachidonic acid from membrane phospholipids is often rate-limiting for eicosanoid formation, including 5,6-Ep-15S-HETE synthesis. Cofactor dependence, particularly NADPH availability for CYP epoxygenases, provides immediate regulatory control over the epoxidation reactions [8] [25]. Feedback inhibition mechanisms and competitive substrate utilization by different enzymatic pathways add additional layers of regulatory complexity to the biosynthetic process [5] [26].